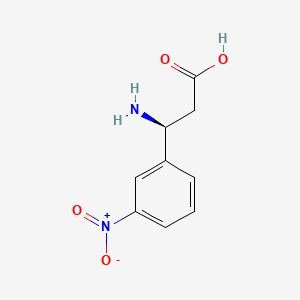

(s)-3-Amino-3-(3-nitrophenyl)propanoic acid

描述

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes its stereochemical configuration and substitution pattern. The designation follows standard nomenclature conventions where the amino acid backbone is numbered from the carboxyl carbon, making the amino-bearing carbon the third position in the propanoic acid chain. The stereochemical descriptor (S) indicates the absolute configuration at the chiral center, determined according to the Cahn-Ingold-Prelog priority rules.

The compound exists as a single enantiomer with defined stereochemistry at the carbon bearing the amino group, distinguishing it from racemic mixtures of the same constitutional structure. This stereochemical specificity is crucial for biological applications and peptide synthesis, where the three-dimensional arrangement of functional groups directly influences molecular recognition and binding properties. The meta-substitution pattern of the nitro group on the phenyl ring (3-nitrophenyl) creates a specific electronic environment that affects both the chemical reactivity and physical properties of the molecule.

Advanced structural analysis reveals that the chiral center exhibits S-configuration, which corresponds to a specific spatial arrangement where the priority sequence of substituents follows a counterclockwise direction when viewed from the hydrogen-bearing face of the chiral carbon. This stereochemical assignment is consistent with crystallographic data and spectroscopic evidence obtained from related compounds in the literature. The absolute configuration has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography of derivative compounds.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₁₀N₂O₄, corresponding to a molecular weight of 210.19 grams per mole. This composition reflects the presence of nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, and four oxygen atoms, distributed across the propanoic acid backbone, amino group, phenyl ring, and nitro substituent. The molecular weight calculation accounts for the standard atomic masses of constituent elements and provides a fundamental parameter for stoichiometric calculations and analytical procedures.

The elemental composition analysis reveals specific atomic ratios that are characteristic of beta-amino acids containing aromatic nitro substituents. The carbon content represents 51.43% of the total molecular weight, while nitrogen contributes 13.33%, oxygen accounts for 30.47%, and hydrogen comprises 4.79% of the molecular mass. These proportions are consistent with the structural requirements of an amino acid derivative bearing an electron-withdrawing nitrophenyl group, which significantly influences the compound's chemical behavior and physical properties.

The molecular weight of 210.19 grams per mole places this compound within the typical range for substituted amino acids, making it suitable for incorporation into peptide sequences without introducing excessive steric hindrance. The relatively compact structure, despite the presence of the bulky nitrophenyl group, allows for effective participation in peptide bond formation and subsequent conformational arrangements in larger molecular assemblies.

Comparative Analysis of Nitrophenylpropanoic Acid Isomers

The structural landscape of nitrophenylpropanoic acids encompasses multiple positional isomers that differ in the location of the nitro group on the aromatic ring, creating distinct electronic and steric environments. The meta-substituted (3-nitrophenyl) isomer under investigation can be systematically compared with its ortho- and para-substituted counterparts to understand structure-property relationships within this chemical family. These isomeric variations demonstrate how subtle changes in substitution patterns can dramatically alter molecular properties and biological activities.

The ortho-substituted isomer, 3-(2-nitrophenyl)propanoic acid, exhibits a melting point of 115°C and molecular formula C₉H₉NO₄ with a molecular weight of 195.17 grams per mole. This constitutional isomer lacks the amino functionality present in the target compound but provides insight into the electronic effects of ortho-nitro substitution. The proximity of the nitro group to the propanoic acid chain in the ortho position creates significant steric interactions and electronic perturbations that influence conformational preferences and chemical reactivity.

The para-substituted analog, 3-(4-nitrophenyl)propanoic acid, demonstrates markedly different physical properties with a melting point of 168°C, significantly higher than its ortho counterpart. This elevated melting point reflects stronger intermolecular interactions in the solid state, likely due to more effective molecular packing enabled by the symmetric para-substitution pattern. The para-nitro group creates a more extended conjugation system with the aromatic ring, resulting in enhanced electronic delocalization and modified chemical reactivity compared to the meta-substituted target compound.

The meta-substitution pattern in this compound represents an intermediate electronic environment between the ortho and para isomers. The meta position minimizes direct conjugation between the nitro group and the carbon bearing the amino acid functionality, while still providing significant electron-withdrawing effects through the aromatic system. This positioning creates a balanced electronic environment that influences both the acidity of the carboxyl group and the basicity of the amino group, affecting the compound's zwitterionic behavior and protonation states under physiological conditions.

Tautomeric and Conformational Variability

The conformational landscape of this compound encompasses multiple energetically accessible arrangements that significantly influence its chemical behavior and biological activity. Computational studies on related amino acid systems reveal that beta-amino acids exhibit greater conformational flexibility compared to their alpha counterparts, with multiple minimum energy conformations accessible under ambient conditions. The presence of the nitrophenyl substituent introduces additional complexity through aromatic-aliphatic interactions and electronic effects that modulate conformational preferences.

Crystallographic analysis of related nitrophenyl amino acid derivatives provides insight into solid-state conformational arrangements and intermolecular interactions. The crystal structure of 2-carboxy-1-(3-nitrophenyl)ethanaminium perchlorate reveals that compounds containing 3-nitrophenyl groups can adopt conformations stabilized by intramolecular hydrogen bonding between amino and carboxyl functionalities. These structural studies demonstrate that the nitro group participates in both intra- and intermolecular hydrogen bonding networks, influencing the overall molecular geometry and packing arrangements.

The tautomeric behavior of amino acids containing aromatic substituents has been extensively investigated, revealing that environmental factors such as pH, temperature, and solvent polarity can significantly shift tautomeric equilibria. For this compound, the primary tautomeric forms involve proton transfer between the amino and carboxyl groups, creating zwitterionic species that predominate under physiological conditions. The electron-withdrawing nature of the 3-nitrophenyl group increases the acidity of the carboxyl function while simultaneously reducing the basicity of the amino group, affecting the position of tautomeric equilibria.

Conformational analysis of related phenylalanine derivatives indicates that aromatic amino acids can adopt multiple backbone conformations, including extended, folded, and turn-like arrangements. The beta-amino acid structure of the target compound introduces additional degrees of freedom compared to alpha-amino acids, permitting access to conformational states that are energetically unfavorable in natural amino acids. These conformational variations have significant implications for peptide design and the development of bioactive compounds, as different conformers may exhibit distinct binding affinities and biological activities.

属性

IUPAC Name |

(3S)-3-amino-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBFILRQMRECCK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351677 | |

| Record name | (s)-3-amino-3-(3-nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

734529-57-8 | |

| Record name | (s)-3-amino-3-(3-nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Multi-Step Synthesis from 3-Nitrobenzaldehyde

One of the most documented synthetic approaches starts from commercially available 3-nitrobenzaldehyde and involves a sequence of condensation, reduction, hydrolysis, and salt formation steps.

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | Titanium(IV) tetraethanolate, tetrahydrofuran (THF), 70 °C | Formation of intermediate via condensation | Large scale feasible |

| 2 | Zinc, THF, 40-50 °C, inert atmosphere, darkness | Reduction of intermediate | Protects nitro group integrity |

| 3 | Lithium hydroxide, water/THF, 5-20 °C | Hydrolysis to carboxylic acid | Mild conditions to avoid side reactions |

| 4 | Hydrogen chloride, ethyl acetate, 5-20 °C | Formation of hydrochloride salt | Enhances stability and solubility |

This route typically yields the target compound with high stereochemical fidelity and purity.

Knoevenagel Condensation with Malonic Acid

An alternative method involves the Knoevenagel condensation of 3-nitrobenzaldehyde with malonic acid in the presence of ammonium acetate under reflux in 1-butanol.

| Step | Reagents/Conditions | Description | Yield |

|---|---|---|---|

| 1 | 3-Nitrobenzaldehyde, malonic acid, ammonium acetate, 1-butanol, reflux 1.5-2 h | Condensation and decarboxylation | 65-80% |

| 2 | Filtration, washing with boiling solvents | Purification | High purity by TLC |

This method is straightforward and provides moderate to good yields, suitable for laboratory-scale synthesis.

Asymmetric Hydrogenation and Enzymatic Resolution

For enantioselective synthesis, asymmetric hydrogenation of prochiral precursors or enzymatic resolution of racemic mixtures is employed to obtain the (S)-enantiomer with high enantiomeric excess.

- Catalysts: Palladium or rhodium complexes for hydrogenation

- Conditions: Controlled temperature (0–25 °C), hydrogen pressure optimized for nitro group stability

- Purification: Recrystallization and chiral HPLC to achieve >95% purity

This approach is critical for pharmaceutical applications requiring stereochemical precision.

Reaction Mechanisms and Key Transformations

| Transformation | Reagents | Purpose | Notes |

|---|---|---|---|

| Condensation | 3-Nitrobenzaldehyde + amino acid derivative | Formation of carbon-carbon bond | Controlled to avoid side reactions |

| Reduction | Zinc or hydrogen gas with Pd catalyst | Nitro group reduction or preservation | Selective reduction conditions critical |

| Hydrolysis | Lithium hydroxide | Conversion of esters/intermediates to acid | Mild to prevent racemization |

| Salt Formation | HCl in ethyl acetate or methanol | Formation of hydrochloride salt | Improves compound stability |

Purification and Characterization

- Purification: Recrystallization from methanol/diethyl ether mixtures and reverse-phase HPLC (C18 column) are standard to remove impurities and achieve high purity (>95%).

- Characterization Techniques:

- IR Spectroscopy: Nitro group asymmetric stretch (~1520 cm⁻¹), symmetric stretch (~1350 cm⁻¹), broad O–H/N–H stretches (3000–2500 cm⁻¹)

- NMR Spectroscopy: DMSO-d6 solvent; α-proton doublet at δ 3.8–4.2 ppm; aromatic protons multiplets at δ 7.5–8.2 ppm

- HPLC-MS: Confirms molecular weight and isotopic pattern

- Optical Rotation: Specific rotation D = 15 ± 2° (C=1 in NaOH) at 20 °C

Data Table: Summary of Preparation Methods

Research Findings and Optimization Notes

- Reaction Atmosphere: Inert atmosphere and darkness during reduction prevent unwanted side reactions and degradation of the nitro group.

- Temperature Control: Maintaining low to moderate temperatures (5–50 °C) during hydrolysis and salt formation steps preserves stereochemistry and functional group integrity.

- Solvent Choice: Use of tetrahydrofuran and ethyl acetate facilitates solubility and reaction efficiency; 1-butanol is effective for Knoevenagel condensation.

- Purification: Recrystallization and chromatographic techniques are essential to remove unreacted starting materials and side products, ensuring high purity for biological applications.

- Scale-Up Considerations: Homogenization and reagent stability are critical during scale-up; controlled addition and mixing improve yield and stereoselectivity.

化学反应分析

Types of Reactions

(s)-3-Amino-3-(3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas (H2) in the presence of a catalyst, and oxidizing agents like potassium permanganate (KMnO4). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted amino acids and derivatives that can be further utilized in different applications .

科学研究应用

Neuroscience Research

Role in Neurotransmitter Studies

(S)-3-Amino-3-(3-nitrophenyl)propanoic acid is extensively used in neuroscience to investigate neurotransmitter systems. It acts as a tool for studying synaptic transmission and plasticity, which are critical for understanding cognitive functions and neurological disorders. Researchers utilize this compound to explore mechanisms of synaptic modulation and the effects of various neurotransmitters on neuronal activity .

Pharmaceutical Development

Potential Therapeutic Applications

The compound is being investigated for its potential in developing medications targeting neurological disorders such as depression, anxiety, and schizophrenia. Its structure allows for the design of novel therapeutic agents that can modulate neurotransmitter activity, providing insights into drug efficacy and safety profiles .

Case Study: Drug Design

In a recent study, researchers synthesized derivatives of this compound to evaluate their pharmacological properties. These derivatives showed promising results in enhancing synaptic transmission in animal models, suggesting their potential as lead compounds in drug development .

Biochemical Assays

Use in Enzyme Activity Measurement

this compound is employed in various biochemical assays to measure enzyme activities or receptor interactions. Its application helps elucidate biochemical pathways that are crucial for understanding metabolic processes and disease mechanisms .

Example: Enzyme Inhibition Studies

In enzyme inhibition studies, this compound has been used to assess the inhibitory effects on specific enzymes involved in neurotransmitter metabolism. The results indicated that certain derivatives could significantly inhibit enzyme activity, providing a basis for further pharmacological investigations .

Material Science

Incorporation into Polymers

The compound can be integrated into polymers or coatings to enhance material properties for applications in electronics and biomedical devices. Its unique chemical structure contributes to improved mechanical strength and biocompatibility of materials used in medical applications .

Analytical Chemistry

Standardization in Chromatographic Techniques

this compound serves as a standard in chromatographic techniques, aiding the accurate quantification of related compounds within complex mixtures. This application is vital for ensuring the reliability of analytical methods used in both research and quality control settings .

Summary Table of Applications

| Field | Application |

|---|---|

| Neuroscience Research | Investigating neurotransmitter systems; studying synaptic transmission and plasticity |

| Pharmaceutical Development | Developing medications for neurological disorders; designing novel therapeutic agents |

| Biochemical Assays | Measuring enzyme activity; assessing receptor interactions |

| Material Science | Enhancing properties of polymers; applications in electronics and biomedical devices |

| Analytical Chemistry | Serving as a standard in chromatographic techniques; aiding quantification of compounds |

作用机制

The mechanism of action of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active molecules. Its effects are mediated through its ability to bind to specific receptors or enzymes, modulating their activity and influencing cellular processes .

相似化合物的比较

Positional Isomers

Positional isomers differ in the nitro group’s location on the phenyl ring, altering electronic and steric properties.

Key Findings :

- 3-Nitro Isomer : The meta-nitro group in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability in synthetic applications .

- 4-Nitro Isomer : Para-substitution maximizes electron withdrawal, increasing acidity of the carboxylic acid group (pKa ~2.5 vs. ~3.0 for 3-nitro) .

Enantiomeric Variants

Enantiomers exhibit identical physical properties but divergent biological activities.

Key Findings :

Functional Group Derivatives

Substituent variations on the phenyl ring or carboxylic acid group modulate solubility and reactivity.

Key Findings :

Key Findings :

- The hydroxyl group in 3-(4-hydroxy-3-nitrophenyl)propanoic acid reduces toxicity compared to the nitro-substituted target compound, likely due to decreased electrophilicity .

生物活性

(S)-3-Amino-3-(3-nitrophenyl)propanoic acid, also known as 3-Amino-3-(3-nitrophenyl)propanoic acid, is an organic compound with the molecular formula C9H10N2O4. Its unique structure, featuring an amino group and a nitrophenyl group, positions it as a significant subject of interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis methods, and potential applications based on diverse scientific literature.

Structure and Composition

The compound is characterized by:

- Molecular Formula : C9H10N2O4

- Molecular Weight : 198.19 g/mol

- Functional Groups : Amino (-NH2) and nitrophenyl (-NO2)

Synthesis Methods

The synthesis of this compound typically involves:

- Knoevenagel Condensation : Reaction of malonic acid with 3-nitrobenzaldehyde.

- Michael Addition : Followed by a decarboxylation step to yield the desired product.

The overall reaction can be summarized as follows:

The specific biological mechanisms of this compound are not extensively documented; however, its derivatives may interact with various biological targets such as enzymes or receptors. The presence of both amino and nitrophenyl groups suggests potential interactions with proteins and nucleic acids, influencing biochemical pathways.

Neuropharmacological Applications

Research indicates that compounds like this compound may serve as building blocks in drug development, particularly in neuropharmacology. Its structural features can lead to the creation of compounds with enhanced efficacy and selectivity for specific biological targets, which is crucial for treating neurodegenerative diseases.

Study on Antibacterial Properties

A study evaluated the antibacterial activity of various alkaloid derivatives synthesized from similar amino acids. The results indicated that specific modifications to the nitrophenyl group significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria:

- Tested Compounds : Various derivatives of amino acids were synthesized.

- Findings : Some compounds showed MIC values ranging from 2.33 µM to 156.47 µM against tested bacterial strains.

Neuroprotective Effects

Another research focused on the neuroprotective effects of compounds derived from amino acids similar to this compound. The study highlighted:

- Enhanced levels of metabolites linked to neuroprotection.

- Activation of biochemical pathways that mitigate stress-induced neuronal damage.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (S)-3-Amino-3-(3-nitrophenyl)propanoic acid, and what reaction conditions are critical for achieving high enantiomeric purity?

- Methodological Answer : The synthesis typically involves nitration of phenylalanine derivatives. For example, nitration of 3-hydroxyphenylalanine using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst under controlled temperatures (0–5°C) ensures regioselectivity at the meta position . Enantiomeric purity is maintained via chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantioselective catalysts. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the (S)-enantiomer .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the nitro group (δ ~8.0–8.5 ppm for aromatic protons) and the chiral center (split signals for NH₂ and COOH groups) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) assesses purity (>98%) and enantiomeric excess .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z 255.08 for C₉H₁₀N₂O₄) .

Q. What are the primary research applications of this compound in medicinal chemistry and enzyme studies?

- Methodological Answer :

- Enzyme Inhibition : The nitro group enhances electrophilicity, making it a candidate for covalent inhibition studies (e.g., serine proteases). Activity is assayed via fluorogenic substrates or kinetic assays .

- Peptide Mimetics : Used as a phenylalanine analog in peptide synthesis to study steric/electronic effects on receptor binding (e.g., GPCRs) .

- Neurodegenerative Research : Structural analogs (e.g., 3-(3-hydroxyphenyl)propanoic acid) inhibit amyloid-β aggregation, suggesting potential for studying nitro-derivatives in similar contexts .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions often arise from variations in:

- Purity : Validate compound purity via orthogonal methods (HPLC, elemental analysis) .

- Experimental Design : Standardize assays (e.g., fixed concentrations, buffer pH, and temperature).

- Metabolic Stability : Assess stability in biological matrices (e.g., plasma, liver microsomes) to rule out degradation artifacts .

- Control Experiments : Use enantiomerically pure (R)-isomer controls to isolate stereospecific effects .

Q. How do variations in nitration conditions during synthesis impact the yield and regioselectivity of this compound?

- Methodological Answer :

- Temperature : Lower temperatures (0–5°C) favor meta-nitration (~85% yield), while higher temperatures increase para-byproduct formation .

- Acid Ratio : A HNO₃:H₂SO₄ ratio of 1:3 minimizes di-nitration. Excess HNO₃ reduces regioselectivity .

- Workup : Quenching with ice-water prevents over-nitration. Neutralization with NaHCO₃ stabilizes the nitro group .

Q. What mechanistic insights have been gained from studying the role of the nitro group in the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Electrophilic Activation : The nitro group withdraws electron density, activating the phenyl ring for nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Reduction Studies : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to NH₂, enabling comparative studies on bioactivity (e.g., enhanced receptor binding after reduction) .

- DFT Calculations : Computational models predict charge distribution and transition states, guiding rational design of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。